2-Fluoro-3-(pyridin-4-yl)pyridine
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
Substituted 2-fluoropyridines were recently used in the synthesis of pyridine C-nucleosides as analogues of the natural nucleosides dC and dU . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The Pt [II] atom adopts a distorted square-planar coordination geometry, being C,N-chelated by a 2′,6′-difluoro-2,3′-bipyridine ligand and O,O′-chelated by a pentane-2,4-dionato anionic ligand .Scientific Research Applications
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Synthesis of Fluorinated Pyridines
- Field: Organic Chemistry
- Application: 2-Fluoro-3-(pyridin-4-yl)pyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Method: Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
- Results: The yield of 2-fluoropyridine and 2,6-difluoropyridine is 32% and 11% respectively .
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Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives
- Field: Medicinal Chemistry
- Application: 2-Fluoro-3-(pyridin-4-yl)pyridine is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
- Method: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results: Comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
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Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Field: Pharmacology
- Application: Compounds derived from 2-Fluoro-3-(pyridin-4-yl)pyridine may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Method: The specific methods of application or experimental procedures are not mentioned in the source .
- Results: The compounds were found to be effective in reducing blood glucose .
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Preparation of Aminopyridines
- Field: Organic Synthesis
- Application: 2-Fluoro-3-(pyridin-4-yl)pyridine is used as a reactant for the preparation of aminopyridines .
- Method: The specific methods of application or experimental procedures are not mentioned in the source .
- Results: The results or outcomes obtained are not mentioned in the source .
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Synthesis of Trifluoromethylpyridines
- Field: Organic Chemistry
- Application: 2-Fluoro-3-(pyridin-4-yl)pyridine is used in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method: The specific methods of application or experimental procedures are not mentioned in the source .
- Results: The results or outcomes obtained are not mentioned in the source .
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Synthesis of Pyridine Schiff Bases
- Field: Organic Chemistry
- Application: 2-Fluoro-3-(pyridin-4-yl)pyridine is used in the synthesis of pyridine Schiff bases . These Schiff bases have shown antifungal effects .
- Method: The specific methods of application or experimental procedures are not mentioned in the source .
- Results: One of the synthesized Schiff bases exerted a clear antifungal activity .
Future Directions
properties
IUPAC Name |
2-fluoro-3-pyridin-4-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDWRQVPLMUBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(pyridin-4-yl)pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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